molecular formula C13H7F2NO3 B3240678 3-(2,5-Difluorobenzoyl)isonicotinic acid CAS No. 144511-12-6

3-(2,5-Difluorobenzoyl)isonicotinic acid

Cat. No. B3240678
M. Wt: 263.2 g/mol
InChI Key: UOGPJPJWWFYDDS-UHFFFAOYSA-N
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Patent
US05596097

Procedure details

A solution of the mixture of 4-(2,5-difluorobenzoyl)nicotinic acid and 3-(2,5-difluorobenzoyl)isonicotinic acid of Preparative Example 3 (61.07 g) in 20% oleum (100 mL) is heated at 140° C. while 20% oleum is added in four portions (13.2 mL each) at 20 min-intervals. After the fourth addition the mixture is heated for 20 min, then it is cooled to room temperature and quenched with a mixture of ice (1,500 g), water (1,500 mL) and 35% NaOH (350 mL). The mixture is extracted four times with methylene chloride (1×1,000 mL followed by 3×500 mL). The combined organic solutions are washed with water (2×1,000 mL), dried (Na2SO4) and the solvent removed by roto-evaporation. The dark-red solid obtained (56.0 g) is dissolved in boiling THF (840 mL) and decolorizing charcoal (8.40 g) is added. After 30 min the mixture is filtered while hot and the filtrate concentrated to 200 mL. The precipitate obtained is collected by suction filtration to give 6,9-difluorobenzo[g]isoquinoline-5,10-dione (43.00 g).
Name
4-(2,5-difluorobenzoyl)nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 3
Quantity
61.07 g
Type
reactant
Reaction Step Three
Name
Quantity
840 mL
Type
reactant
Reaction Step Four
Quantity
8.4 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:3]=1[C:4]([C:6]1[C:11]([C:12]([OH:14])=O)=[CH:10][N:9]=[CH:8][CH:7]=1)=[O:5].FC1C=CC(F)=CC=1C(C1C=NC=CC=1C(O)=O)=O.C1COCC1.C>OS(O)(=O)=O.O=S(=O)=O>[F:1][C:2]1[C:3]2[C:4](=[O:5])[C:6]3[CH:7]=[CH:8][N:9]=[CH:10][C:11]=3[C:12](=[O:14])[C:15]=2[C:16]([F:19])=[CH:17][CH:18]=1 |f:4.5|

Inputs

Step One
Name
4-(2,5-difluorobenzoyl)nicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)C2=CC=NC=C2C(=O)O)C=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)C2=C(C(=O)O)C=CN=C2)C=C(C=C1)F
Step Three
Name
Example 3
Quantity
61.07 g
Type
reactant
Smiles
Step Four
Name
Quantity
840 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
8.4 g
Type
reactant
Smiles
C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in four portions (13.2 mL each) at 20 min-intervals
Duration
20 min
ADDITION
Type
ADDITION
Details
After the fourth addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with a mixture of ice (1,500 g), water (1,500 mL) and 35% NaOH (350 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted four times with methylene chloride (1×1,000 mL followed by 3×500 mL)
WASH
Type
WASH
Details
The combined organic solutions are washed with water (2×1,000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by roto-evaporation
CUSTOM
Type
CUSTOM
Details
The dark-red solid obtained (56.0 g)
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
After 30 min the mixture is filtered while hot and the filtrate
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 200 mL
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C2=C1C(C=1C=CN=CC1C2=O)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.